REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=O)[CH2:12][C:11](=[O:16])[CH2:10]2)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+:22]>>[NH2:22][C:13]1[CH2:14][CH:9]([C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:17])[CH3:1])=[CH:4][CH:5]=2)[CH2:10][C:11](=[O:16])[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C1CC(CC(C1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(CC(C1)C1=CC=C(C=C1)N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |